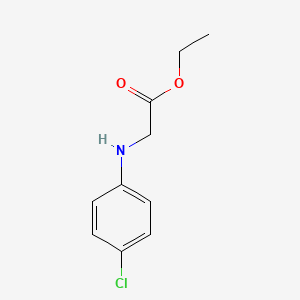

Ethyl N-(4-chlorophenyl)glycinate

Beschreibung

Historical Context and Evolution of Glycinate (B8599266) Chemistry in Academic Inquiry

The journey of glycinate chemistry began with the discovery of the simplest amino acid, glycine (B1666218), in 1820 by French chemist Henri Braconnot, who isolated it from the acid hydrolysis of gelatin. Initially named "sugar of gelatin" due to its sweet taste, its nitrogenous nature was established in 1838. The name "glycine" was suggested a year later, derived from the Greek word for sweet. researchgate.netmdpi.com

The esterification of glycine, a fundamental transformation, was explored in the late 19th and early 20th centuries. A well-established method for preparing glycine ethyl ester hydrochloride involves the reaction of glycine with ethanol (B145695) in the presence of a strong acid catalyst like hydrogen chloride. nih.gov This foundational chemistry paved the way for the synthesis and exploration of a vast array of substituted glycinates, including N-aryl derivatives like Ethyl N-(4-chlorophenyl)glycinate.

Significance of N-Aryl Glycinates in Synthetic Organic Chemistry

N-aryl glycinates are a class of compounds of considerable importance in synthetic organic chemistry. Their bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester, allows for a diverse range of chemical transformations. They serve as crucial building blocks for the synthesis of numerous biologically active molecules and complex organic structures. scite.airesearchgate.net

The N-aryl glycine moiety is a key structural component in various pharmaceuticals and agrochemicals. Furthermore, these compounds are utilized as versatile initiators in polymerization reactions, demonstrating their utility in materials science. nih.gov The presence of the aryl group allows for modifications to the electronic and steric properties of the molecule, influencing its reactivity and the properties of the resulting products.

A common synthetic route to N-aryl glycinates involves the reaction of an aniline (B41778) with an α-haloacetate, such as ethyl chloroacetate (B1199739). epa.gov This straightforward nucleophilic substitution reaction provides efficient access to a wide variety of N-aryl glycinates.

Overview of Research Trajectories for this compound

The primary research interest in this compound lies in its application as a versatile building block for the synthesis of heterocyclic compounds, particularly those with potential biological activity. The presence of the 4-chlorophenyl group offers a site for further functionalization and influences the electronic properties of the molecule, making it an attractive starting material for medicinal chemistry programs.

One significant research trajectory involves the use of N-aryl glycinates and their derivatives in the synthesis of quinoline-based structures. Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including antimalarial, antibacterial, and antiviral properties. scite.aiepa.gov For instance, substituted anilines can undergo cyclization reactions to form the quinoline (B57606) core. researchgate.net Research has demonstrated the synthesis of substituted quinoline derivatives with potent anti-influenza A virus (IAV) activity, highlighting the therapeutic potential of this class of compounds. scite.ai

The synthesis of this compound itself is straightforward, typically achieved by the reaction of 4-chloroaniline (B138754) with ethyl chloroacetate in the presence of a base. nih.gov

Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

|---|---|---|---|---|

| 4-chloroaniline | ethyl chloroacetate | Potassium carbonate or Cesium carbonate | Ethanol | Heating to reflux for several hours. nih.gov |

Furthermore, derivatives of this compound are explored in the synthesis of other heterocyclic systems. For example, related N-aryl glycine derivatives can be used to access unnatural amino acids and other complex heterocyclic structures, which are of significant interest in drug discovery. researchgate.net The general synthetic utility of such building blocks is a continuing area of academic and industrial research.

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(4-chloroanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVVKZDSSWMTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307175 | |

| Record name | ETHYL N-(4-CHLOROPHENYL)GLYCINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-89-3 | |

| Record name | Glycine, N-(4-chlorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 190326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2521-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL N-(4-CHLOROPHENYL)GLYCINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for Ethyl N 4 Chlorophenyl Glycinate

Classical Synthetic Approaches to Ethyl N-(4-chlorophenyl)glycinate

The most common and industrially viable methods for preparing this compound involve two primary strategies: the direct alkylation of p-chloroaniline or the esterification of its corresponding carboxylic acid, N-(4-chlorophenyl)glycine.

Nucleophilic Substitution Reactions of p-Chloroaniline with Haloethyl Acetates

A foundational method for synthesizing this compound is the nucleophilic substitution reaction between p-chloroaniline and an ethyl haloacetate, typically ethyl chloroacetate (B1199739). google.com In this reaction, the nitrogen atom of the p-chloroaniline acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen in ethyl chloroacetate. This displaces the halide ion, which is a good leaving group, resulting in the formation of the N-C bond and yielding the desired product. google.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. google.com

The efficiency of the nucleophilic substitution route is highly dependent on the optimization of reaction parameters, particularly the choice of base and the stoichiometry of the reactants. A common approach involves using approximately two equivalents of a powdered carbonate base, such as potassium carbonate or cesium carbonate, for every one equivalent of the haloacetate ester. google.com The excess base ensures the complete neutralization of the acid byproduct and drives the reaction toward the product side.

The systematic evaluation of bases is a critical optimization step. While inorganic bases like potassium carbonate are effective, organic bases may also be employed. google.comachemblock.com The selection of the optimal base and its stoichiometric ratio is crucial for maximizing yield and minimizing side reactions.

Table 1: Illustrative Example of Reagent Screening for Optimization This table represents a hypothetical optimization study based on common practices in synthetic chemistry.

| Entry | Base (Equivalents) | Reactant A (Equivalents) | Reactant B (Equivalents) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | 1.0 | 1.1 | 65 |

| 2 | K₂CO₃ (2.0) | 1.0 | 1.1 | 78 |

| 3 | Cs₂CO₃ (2.0) | 1.0 | 1.1 | 82 |

The choice of solvent and the reaction temperature are pivotal factors that significantly influence the rate and outcome of the synthesis. Solvents such as ethanol (B145695) and acetone (B3395972) are frequently utilized for this reaction. google.comgoogle.com Ethanol can participate as both a solvent and, to a lesser extent, a reactant, while acetone is a polar aprotic solvent that can facilitate the substitution reaction. google.com

Temperature control is essential for managing reaction kinetics and selectivity. Often, the reaction mixture is heated to reflux for several hours to ensure completion. google.com However, the optimal temperature can vary. In some syntheses, elevated temperatures can lead to the formation of side products, whereas conducting the reaction at room temperature or slightly below may enhance purity and yield. bcrec.idsemanticscholar.org The ideal conditions are typically determined empirically for a specific set of reagents and solvent. bcrec.id For instance, studies on related reactions have shown that acetonitrile (B52724) can be a superior solvent to dichloromethane (B109758) or acetone, and that room temperature can provide the highest yield by preventing the formation of byproducts that may occur at higher temperatures. bcrec.idresearchgate.net

Table 2: Example of Solvent and Temperature Effects on Product Yield This table is based on findings for a representative organic synthesis and illustrates the principles of solvent and temperature optimization. bcrec.id

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Dichloromethane | 25 | 17.5 |

| 2 | Acetone | 25 | Trace |

| 3 | Acetonitrile | 10 | Sluggish Reaction |

| 4 | Acetonitrile | 25 | 32.8 |

Esterification Routes for N-(4-chlorophenyl)glycine

An alternative major pathway to this compound involves the esterification of N-(4-chlorophenyl)glycine. This precursor acid can be synthesized through methods such as the Bucherer-Bergs reaction, starting from p-chlorobenzaldehyde, potassium cyanide, and ammonium (B1175870) carbonate. sigmaaldrich.com Once N-(4-chlorophenyl)glycine is obtained, it can be converted to its ethyl ester.

Direct esterification, most notably the Fischer-Speier esterification, is a widely used protocol. researchgate.netorgsyn.org This acid-catalyzed method involves reacting N-(4-chlorophenyl)glycine with an excess of ethanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. researchgate.net The mixture is typically heated under reflux for several hours to drive the equilibrium towards the formation of the ester. orgsyn.org The use of absolute ethanol saturated with hydrogen chloride gas is a specific and effective variation of this method for preparing amino acid esters. After the reaction, the product, often in the form of its hydrochloride salt, can be isolated by cooling and filtration.

Transesterification is another potential, though less commonly reported, method for this specific synthesis. This process involves converting an existing ester of N-(4-chlorophenyl)glycine (for example, the methyl ester) into the corresponding ethyl ester. The reaction is typically conducted by heating the starting ester in a large excess of ethanol, using either an acid or a base as a catalyst.

While specific examples for this compound are not prominent in the literature, the principles of transesterification are well-established. More recently, enzymatic methods using lipases have gained traction for transesterification processes in other applications, such as biodiesel production and the kinetic resolution of esters. google.comsemanticscholar.org Such biocatalytic approaches could offer a milder and more selective alternative to traditional chemical catalysis for producing N-aryl amino acid esters.

Catalytic Synthesis and Modern Synthetic Strategies

Catalysis plays a pivotal role in the contemporary synthesis of N-aryl glycinates, providing pathways that are both elegant and practical. These methods primarily focus on the formation of the crucial carbon-nitrogen (C-N) bond.

Metal-catalyzed cross-coupling reactions are powerful tools for constructing C-N bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such transformations.

The Buchwald-Hartwig amination has emerged as a versatile and widely adopted method for the synthesis of aryl amines. wikipedia.org This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide. wikipedia.org In the context of this compound synthesis, this would typically involve the reaction of 4-chloroaniline (B138754) with an ethyl glycinate (B8599266) equivalent in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The development of various generations of catalyst systems has expanded the substrate scope and improved reaction conditions, making it a highly effective method. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPF has enabled the efficient coupling of primary amines. wikipedia.org

The Ullmann condensation , a copper-catalyzed reaction, represents an older yet still relevant method for forming C-N bonds. wikipedia.org Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications, such as the use of ligands like N,N-dimethylglycine, have allowed for milder reaction conditions. nih.govacs.orgscispace.com The Ullmann-type coupling of aryl halides with amino acids has been significantly accelerated by the use of amino acids themselves as ligands, a discovery that has led to what is now known as the Ullmann-Ma reaction. researchgate.net

A simple and direct method for the preparation of this compound involves the reaction of 4-chloroaniline with ethyl chloroacetate using a base such as potassium or cesium carbonate in ethanol. researchgate.net

Table 1: Comparison of Metal-Catalyzed Coupling Reactions for N-Aryl Glycinate Synthesis

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium wikipedia.org | Copper wikipedia.org |

| Typical Ligands | Phosphines (e.g., BINAP, DPPF) wikipedia.org | Amino acids (e.g., N,N-dimethylglycine), 1,10-phenanthroline (B135089) wikipedia.orgnih.gov |

| Reaction Conditions | Generally milder than traditional Ullmann wikipedia.org | Traditionally harsh, but modern methods are milder wikipedia.orgacs.org |

| Substrate Scope | Broad, including a wide range of amines and aryl halides wikipedia.org | Historically more limited, but improved with new ligands wikipedia.orgresearchgate.net |

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for the synthesis of N-aryl glycinates. A notable example is the asymmetric transfer hydrogenation of N-alkyl aryl imino esters, which provides direct access to N-alkylated arylglycinate esters with high yields and enantioselectivities. nih.govwhiterose.ac.uk This method utilizes a chiral Brønsted acid catalyst, such as a BINOL-derived disulfonimide, which can often be recycled and reused over multiple cycles without loss of activity. nih.govwhiterose.ac.uk While this specific example focuses on N-alkylated derivatives, the underlying principles can be adapted for the synthesis of N-aryl glycinates.

Visible-light photoredox catalysis has recently emerged as a powerful and sustainable tool in organic synthesis. researchgate.net This approach utilizes light energy to drive chemical reactions, often under mild conditions. researchgate.net For the synthesis of N-aryl glycines and their derivatives, photoredox catalysis enables unique transformations, such as cross-dehydrogenative coupling (CDC) and decarboxylative functionalization. nih.govrsc.org

Mesoporous graphitic carbon nitride (mpg-CN), a metal-free, heterogeneous photocatalyst, has shown significant promise in the synthesis of N-aryl glycine (B1666218) derivatives. nih.govacs.org Mpg-CN can be prepared from readily available precursors like cyanamide. nih.gov Its electronic properties allow it to act as both a reductant and an oxidant upon light irradiation, and its relatively small band gap enables it to operate under visible light. nih.gov

In a notable application, mpg-CN has been used to mediate the photoredox cross-dehydrogenative coupling of N-aryl glycines with various nucleophiles. nih.govacs.orgnih.gov This process involves the selective oxidation of the N-aryl glycine at the α-position to form an electrophilic imine intermediate, which is then intercepted by a nucleophile. nih.govacs.org This method has been successfully applied to the synthesis of indole-decorated non-proteinogenic α-amino acids. nih.govacs.org The reaction proceeds efficiently, and the heterogeneous nature of the mpg-CN catalyst allows for its easy recovery and reuse over multiple runs without a significant loss of efficiency. acs.org

Molecular oxygen often plays a crucial role in photoredox catalytic cycles, typically acting as a terminal oxidant. nih.govacs.org In the context of cross-dehydrogenative coupling reactions, oxygen can facilitate the regeneration of the photocatalyst, allowing the reaction to proceed with only a catalytic amount of the light-absorbing species. nih.gov For instance, in the iridium-photoredox and nickel dual-catalyzed sp3-sp2 carbon-carbon bond-forming reactions, the presence of molecular oxygen was found to be important for catalyst activation when using air-stable Ni(II) precatalysts. nih.govacs.org It is believed that oxygen promotes the rapid reduction of the Ni(II) precatalyst to the active Ni(0) species. nih.govacs.org Furthermore, molecular oxygen can enhance the intersystem crossing of the excited photocatalyst, leading to a more efficient catalytic cycle. acs.org

Photoredox Catalysis in the Synthesis of N-Aryl Glycines and Derivatives

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. yale.edumsu.edu Several of these principles are highly relevant to the synthesis of this compound.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu Modern synthetic methods for this compound heavily rely on catalysis, including metal-catalysis, organocatalysis, and photoredox catalysis, which minimizes waste. wikipedia.orgnih.govnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Cross-coupling reactions, when optimized, can exhibit high atom economy.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. yale.edu Research into using greener solvents, such as vegetable oils, for reactions like the Buchwald-Hartwig amination is an active area of investigation. acs.org

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. yale.edu Photoredox catalysis often allows for reactions to be carried out under mild conditions, reducing energy consumption. researchgate.net

Use of Renewable Feedstocks: While not directly applicable to the core structure of this compound, the use of renewable resources for solvents and reagents is a key green chemistry principle. yale.edu

By embracing these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free and Aqueous Medium Reactions

The pursuit of greener chemical processes has led to the exploration of alternative reaction media, including solvent-free conditions and the use of water. These approaches aim to reduce or eliminate the use of hazardous organic solvents, thereby minimizing their environmental impact.

Solvent-Free Reactions:

Solvent-free, or neat, reactions represent a significant advancement in green chemistry. By eliminating the solvent, these methods can lead to higher reaction rates, easier product separation, and reduced waste. Microwave and ultrasound irradiation have emerged as powerful tools to facilitate solvent-free syntheses.

Microwave-assisted organic synthesis, in particular, has shown great promise for the N-alkylation of amines and related reactions. doi.orgorganic-chemistry.org The rapid heating and localized superheating effects of microwaves can significantly accelerate reaction times and improve yields in the absence of a solvent. doi.orgcem.comasianpubs.org For instance, the synthesis of N-substituted aldimines, precursors to amino esters, has been efficiently achieved under solvent-free microwave conditions. organic-chemistry.org While a specific protocol for the direct solvent-free synthesis of this compound is not extensively documented in publicly available literature, the successful application of this technique to similar N-aryl glycine derivatives suggests its high potential. doi.org

Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions in the absence of a solvent. nih.gov Sonication can enhance mass transfer and activate the reacting species, often leading to improved yields and shorter reaction times. The synthesis of various heterocyclic compounds under solvent-free ultrasound conditions has been reported, indicating the feasibility of this approach for the synthesis of N-aryl glycine esters. nih.gov

The following table summarizes representative conditions for related solvent-free syntheses, which could be adapted for the production of this compound.

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Microwave-assisted N-alkylation | Benzophenone imine, t-butyl chloroacetate | Microwave, 700W, 120°C, 20 min | High | doi.org |

| Microwave-assisted imine synthesis | Aromatic aldehydes, non-volatile amines | Microwave, 100°C, 8 min | 75-100% | organic-chemistry.org |

| Ultrasound-assisted cyclization | N-acylbenzotriazoles, 2-hydroxybenzaldehydes | Ultrasound, solvent-free | High | nih.gov |

Aqueous Medium Reactions:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water, however, can be challenging due to the poor solubility of many organic reactants. Despite this, the development of aqueous synthetic methods is a key goal in green chemistry. The synthesis of gold nanostructures using glycine as a reducing agent in an aqueous medium highlights the potential of water in related chemical transformations. nih.govresearchgate.net Research into the N-alkylation of anilines in aqueous media is ongoing, with the aim of developing efficient and sustainable processes. The use of phase-transfer catalysts can often facilitate reactions between water-insoluble organic compounds and aqueous reagents.

Atom Economy and Waste Minimization in Synthetic Design

A central tenet of green chemistry is the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov This is quantitatively assessed by metrics such as atom economy and the E-factor.

Atom Economy:

Atom economy provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The conventional synthesis of this compound from 4-chloroaniline and ethyl chloroacetate in the presence of a base like potassium carbonate proceeds with the formation of potassium chloride and potassium bicarbonate as byproducts.

The theoretical atom economy for this reaction can be calculated as follows:

Reaction: C₆H₄ClNH₂ + ClCH₂COOC₂H₅ + K₂CO₃ → C₆H₄ClNCH₂COOC₂H₅ + KCl + KHCO₃

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) |

| 4-Chloroaniline | C₆H₆ClN | 127.57 |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 |

| Potassium carbonate | K₂CO₃ | 138.21 |

| This compound | C₁₀H₁₂ClNO₂ | 213.66 |

| Potassium chloride | KCl | 74.55 |

| Potassium bicarbonate | KHCO₃ | 100.12 |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (213.66 / (127.57 + 122.55 + 138.21)) x 100 ≈ 55.1%

This calculation demonstrates that a significant portion of the reactant mass is converted into byproducts, highlighting the need for more atom-economical synthetic routes.

Waste Minimization and E-Factor:

While atom economy is a useful theoretical metric, the E-factor (Environmental Factor) provides a more practical measure of the waste generated in a chemical process. It is defined as the total mass of waste produced per unit of product. sheldon.nl

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

In industrial settings, the E-factor for fine chemicals and pharmaceuticals can be substantial, often ranging from 5 to over 100. sheldon.nlrsc.org This waste primarily consists of solvents, reagents, and byproducts from the reaction and purification steps.

Another related metric is the Process Mass Intensity (PMI) , which is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. acsgcipr.orgacsgcipr.orgnih.govacs.org

PMI = Total Mass Input (kg) / Mass of Product (kg)

Minimizing the E-factor and PMI is a critical goal in sustainable chemical manufacturing. Strategies to achieve this in the synthesis of this compound include:

Catalytic Processes: The use of catalysts can enable more selective reactions, reducing the formation of byproducts and the need for stoichiometric reagents.

Solvent Reduction and Recycling: As solvents contribute significantly to the PMI, minimizing their use through solvent-free methods or recycling can drastically reduce waste.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can improve yields and reduce the formation of impurities, simplifying purification and minimizing waste.

By focusing on these principles, the chemical industry can move towards more sustainable and economically viable methods for the production of important intermediates like this compound.

Chemical Reactivity and Derivatization of Ethyl N 4 Chlorophenyl Glycinate

Hydrolysis Reactions and Carboxylic Acid Formation

The ethyl ester group of Ethyl N-(4-chlorophenyl)glycinate can be hydrolyzed under either acidic or basic conditions to yield N-(4-chlorophenyl)glycine. This transformation is a fundamental reaction for this class of compounds, often employed as a final step in the synthesis of N-aryl amino acids.

The conversion of this compound to N-(4-chlorophenyl)glycine is a standard ester hydrolysis reaction. This process can be catalyzed by either acid or base. In acid-catalyzed hydrolysis, the reaction is typically performed by heating the ester in an aqueous solution containing a strong acid like hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is often used. chemguide.co.uk

Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that is commonly used for the preparation of the carboxylate salt, which can then be neutralized to afford the carboxylic acid. A patent describes a method for preparing p-chlorophenylglycine where an intermediate, p-chlorophenylhydantoin, undergoes alkaline hydrolysis to produce sodium p-chlorophenylglycinate. google.com This is followed by acidification to yield the final p-chlorophenylglycine product. google.com While this example does not start with this compound, it illustrates the general principle of alkaline hydrolysis to form the corresponding amino acid.

Another synthetic strategy involves the reaction of an aniline (B41778) with ethyl chloroacetate (B1199739), followed by hydrolysis of the resulting ester to yield the N-aryl glycine (B1666218). nih.gov

Table 1: General Conditions for Ester Hydrolysis

| Catalyst | Reagents | General Conditions | Product |

|---|---|---|---|

| Acid | Dilute HCl or H₂SO₄, Water | Heating under reflux | N-(4-chlorophenyl)glycine |

Detailed kinetic and mechanistic studies specifically on the hydrolysis of this compound are not extensively documented in the reviewed literature. However, the mechanism can be inferred from studies of similar compounds. The acid-catalyzed hydrolysis of esters generally proceeds through a multi-step mechanism. youtube.comyoutube.com The process begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a series of proton transfers, the alcohol moiety is eliminated, and subsequent deprotonation of the newly formed carbonyl group yields the carboxylic acid and regenerates the acid catalyst. chemguide.co.ukyoutube.com This entire process is reversible. youtube.com

Studies on the alkaline hydrolysis of various synthetic organic esters indicate that the reaction typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The rate of hydrolysis is influenced by the electronic effects of the substituents. Electron-withdrawing groups on the aryl ring, such as the chloro group in this case, are expected to increase the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the hydroxide ion and promoting the reaction. chemrxiv.org

Reactions Involving the Amino Group

The secondary amine in this compound provides a nucleophilic center for various reactions, enabling the synthesis of a wide array of derivatives.

The hydrogen atom on the nitrogen can be substituted through reactions with alkylating and acylating agents.

The parent compound, this compound, is itself synthesized via an N-alkylation reaction. A common laboratory-scale synthesis involves the reaction of 4-chloroaniline (B138754) with ethyl chloroacetate. researchgate.net This reaction is typically carried out in a solvent such as ethanol (B145695), in the presence of a base like potassium carbonate or cesium carbonate to neutralize the hydrochloric acid formed during the reaction. researchgate.net

Table 2: Synthesis of this compound via N-Alkylation

| Reactant 1 | Reactant 2 | Base | Solvent | General Procedure |

|---|

Further N-alkylation or N-acylation of this compound would lead to tertiary amine derivatives. For instance, N-acylation can be achieved by reacting the secondary amine with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. This leads to the formation of N-acyl-N-(4-chlorophenyl)glycinate derivatives. Research on related N-aryl glycine derivatives has shown their utility in various synthetic applications. researchgate.net

The amino group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. libretexts.orgncert.nic.in These reactions typically result in the formation of an imine or an enamine. A condensation reaction involves two molecules combining to form a larger molecule, often with the elimination of a small molecule like water. libretexts.org For example, the reaction of an amino group with an aldehyde or ketone leads to the formation of a C=N double bond. While specific examples involving this compound are not detailed, the general reactivity pattern of secondary amines with carbonyls is well-established. ncert.nic.inlabxchange.org These reactions are often reversible and can be catalyzed by acid. youtube.com

Condensation Reactions

Formation of Hydrazide Derivatives: N-(4-chlorophenyl)glycine Hydrazide

The conversion of the ethyl ester group in this compound to a hydrazide is a common and straightforward transformation. This reaction is typically achieved by treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of N-(4-chlorophenyl)glycine hydrazide.

The general procedure involves refluxing the ethyl ester with an excess of hydrazine hydrate in an alcoholic solvent. researchgate.netmdpi.com The use of excess hydrazine hydrate helps to drive the reaction to completion and can minimize the formation of dimeric side products. researchgate.net Reaction times can vary from a few hours to overnight, and the progress is often monitored by thin-layer chromatography (TLC). researchgate.net Upon completion, the product hydrazide often crystallizes from the reaction mixture upon cooling, or can be isolated by evaporation of the solvent and subsequent purification by recrystallization. researchgate.netmdpi.com

Table 1: Synthesis of N-(4-chlorophenyl)glycine Hydrazide

| Reactants | Reagents & Solvents | Reaction Conditions | Product |

| This compound | Hydrazine hydrate, Ethanol | Reflux | N-(4-chlorophenyl)glycine hydrazide |

Cyclization Reactions with Phthalic Anhydride to Form Isoindole Derivatives

The secondary amine of N-substituted glycine derivatives can react with dicarboxylic anhydrides, such as phthalic anhydride, to form cyclic imides. In the case of this compound, a reaction with phthalic anhydride would be expected to yield a phthaloyl derivative. The initial step involves the nucleophilic attack of the secondary amine onto one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization through dehydration, often facilitated by heat or a dehydrating agent, would then lead to the formation of the corresponding N-substituted phthalimide (B116566), specifically 2-(4-chlorophenyl)-1,3-dioxoisoindoline-2-yl)acetic acid ethyl ester.

Reactions at the Ester Moiety

The ester group in this compound is susceptible to various nucleophilic substitution and reduction reactions.

Transamidation Reactions

Transamidation offers a pathway to convert the ethyl ester of this compound into various amide derivatives by reacting it with different amines. This reaction typically requires a catalyst to facilitate the exchange of the ethoxy group with an amino group. While specific examples for this compound are not detailed in the provided search results, general methodologies for transamidation of amides exist and can be conceptually applied. These methods often employ metal catalysts or organocatalysts to activate the amide bond towards nucleophilic attack by an amine.

Reduction to Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, yielding 2-((4-chlorophenyl)amino)ethan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as weaker reducing agents like sodium borohydride (B1222165) are generally not effective in reducing esters. byjus.commasterorganicchemistry.comyoutube.comyoutube.comkhanacademy.org

The reaction is carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents. byjus.com The ester is added to a suspension of LiAlH₄, and the reaction is often performed at reduced temperatures initially and then allowed to proceed at room temperature or with gentle heating. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent second hydride addition to the intermediate aldehyde, which is rapidly reduced to the primary alcohol. A workup with water and acid is then performed to quench the excess reducing agent and protonate the resulting alkoxide to yield the final alcohol product. youtube.com

Table 2: Reduction of this compound to 2-((4-chlorophenyl)amino)ethan-1-ol

| Starting Material | Reducing Agent | Solvent(s) | Product |

| This compound | LiAlH₄ | Anhydrous Diethyl Ether or THF | 2-((4-chlorophenyl)amino)ethan-1-ol |

Aromatic Ring Functionalization

The chlorophenyl ring in this compound is amenable to functionalization through electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the chlorine atom and the N-glycinate ester group, play a crucial role in determining the position of the incoming electrophile.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

Specific examples of electrophilic aromatic substitution on this compound are not extensively detailed in the provided search results. However, related procedures for the nitration of chloroaniline derivatives suggest that such reactions are feasible. For instance, the nitration of chloroaniline can be achieved using a mixture of nitric acid and sulfuric acid, often after protection of the amino group by acylation to prevent its oxidation and to moderate its activating effect. google.comresearchgate.net This suggests that nitration of this compound would likely yield a nitro group at one of the ortho positions to the amino group.

Similarly, Friedel-Crafts acylation, another important electrophilic aromatic substitution, could potentially be performed on this substrate. However, the presence of the amino group can complicate the reaction by coordinating with the Lewis acid catalyst. Protection of the amino group, for example by acylation, is often necessary to achieve successful Friedel-Crafts reactions on anilines. datapdf.comresearchgate.netsigmaaldrich.comnih.govmdpi.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ (with N-protection) | Ethyl N-(4-chloro-2-nitrophenyl)glycinate and/or Ethyl N-(4-chloro-6-nitrophenyl)glycinate |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (with N-protection) | Ethyl N-(2-acyl-4-chlorophenyl)glycinate and/or Ethyl N-(6-acyl-4-chlorophenyl)glycinate |

Halogen Exchange Reactions

Halogen exchange reactions, particularly on aromatic rings, offer a valuable pathway for the synthesis of novel derivatives from readily available halo-substituted precursors. In the context of this compound, the chlorine atom on the phenyl ring can potentially be substituted with other halogens, such as fluorine or iodine. These transformations, often referred to as Finkelstein-type reactions for aromatic compounds, typically require specific catalysts and conditions to proceed efficiently due to the higher bond strength of aryl-halide bonds compared to alkyl-halide bonds. wikipedia.org

While direct experimental studies detailing halogen exchange reactions specifically on this compound are not extensively reported in publicly accessible literature, the principles of aromatic halogen exchange can be applied to predict potential transformations. The conversion of aryl chlorides to other aryl halides is a known synthetic strategy. wikipedia.org

For instance, the transformation of an aryl chloride to an aryl fluoride (B91410) can be achieved using a nucleophilic fluorinating agent like potassium fluoride. These reactions often necessitate the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may require elevated temperatures to facilitate the substitution. wikipedia.org

Similarly, the conversion to an aryl iodide can be accomplished through a copper-catalyzed Finkelstein reaction. The use of copper(I) iodide as a catalyst, often in the presence of a ligand such as a diamine, is a common method for the iodination of aryl chlorides. wikipedia.org

Below is a representative data table outlining the potential halogen exchange reactions for this compound based on established methodologies for similar aromatic compounds.

Interactive Data Table: Representative Halogen Exchange Reactions

| Starting Material | Target Product | Reagents | Catalyst | Solvent | Reaction Conditions |

| This compound | Ethyl N-(4-fluorophenyl)glycinate | Potassium Fluoride (KF) | None (or phase transfer catalyst) | Dimethylformamide (DMF) | Elevated Temperature |

| This compound | Ethyl N-(4-iodophenyl)glycinate | Sodium Iodide (NaI) | Copper(I) Iodide (CuI) | N,N-Dimethylformamide (DMF) or Propylene Carbonate | Elevated Temperature, Inert Atmosphere |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise connectivity and environment of each atom can be determined. For Ethyl N-(4-chlorophenyl)glycinate, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are utilized for a comprehensive structural analysis.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, the methylene (B1212753) protons of the glycinate (B8599266) backbone, and the methylene and methyl protons of the ethyl ester group.

While direct experimental data for the N-H compound is not available in the cited literature, the spectral data for the closely related analog, Ethyl N-(4-chlorophenyl)-N-methylglycinate, provides a strong basis for assigning the signals of the aromatic and ethyl ester portions. rsc.org The key difference would be the presence of a signal for the N-H proton and a shift in the adjacent methylene (-CH₂-) protons.

The expected chemical shifts (δ) are recorded in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

Expected ¹H NMR Chemical Shift Assignments

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Inferred From |

|---|---|---|---|---|

| Aromatic (2H, ortho to -NH) | Doublet (d) | ~ 6.6 | ~ 8.9 | rsc.org |

| Aromatic (2H, ortho to -Cl) | Doublet (d) | ~ 7.1 | ~ 8.9 | rsc.org |

| N-H | Singlet (s) / Triplet (t) | Variable, ~4.5-5.0 | - | General Knowledge |

| Glycinate -CH₂- | Doublet (d) | ~ 3.9 | ~ 6.0 | General Knowledge |

| Ethyl -O-CH₂- | Quartet (q) | ~ 4.2 | ~ 7.2 | rsc.org |

Note: The N-H proton signal can be broad and its multiplicity may depend on the solvent and concentration; it may couple to the adjacent CH₂ protons, resulting in a triplet. The glycinate -CH₂- protons would appear as a doublet due to coupling with the N-H proton.

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insights into their chemical environment. The spectrum for this compound would show signals for the carbonyl carbon, the six aromatic carbons (four of which are unique due to symmetry), and the three aliphatic carbons.

Data from the N-methyl analog strongly supports the assignments for the carbonyl, aromatic, and ethyl ester carbons. rsc.org

Expected ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Inferred From |

|---|---|---|

| Carbonyl (C=O) | ~ 171.0 | rsc.org |

| Aromatic (C-Cl) | ~ 129.0 | rsc.org |

| Aromatic (C-H, ortho to -Cl) | ~ 122.5 | rsc.org |

| Aromatic (C-NH) | ~ 146.0 | rsc.org |

| Aromatic (C-H, ortho to -NH) | ~ 114.0 | rsc.org |

| Glycinate (-CH₂-) | ~ 46.5 | General Knowledge |

| Ethyl (-O-CH₂-) | ~ 61.2 | rsc.org |

To unambiguously confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY would establish the connectivity between adjacent protons, for example, confirming the coupling between the -O-CH₂- and -CH₃ protons of the ethyl group and between the N-H and the glycinate -CH₂- protons.

HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, it would link the proton signal at ~3.9 ppm to the carbon signal at ~46.5 ppm, confirming the -CH₂- group of the glycinate backbone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the ester carbonyl (C=O) group, the C-O and C-N bonds, and the aromatic ring.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Inferred From |

|---|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium | chemicalbook.com |

| Ester (C=O) | Stretch | ~ 1740 | Strong | rsc.org |

| Aromatic Ring (C=C) | Stretch | 1500 - 1600 | Medium | rsc.org |

| Ester (C-O) | Stretch | 1190 - 1210 | Strong | rsc.org |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium | chemicalbook.com |

The presence of a sharp to medium band around 3350 cm⁻¹ would be definitive for the N-H stretch, distinguishing it from its N-alkylated analogs. rsc.orgchemicalbook.com The strong absorption around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which confirms the molecular formula.

For this compound (C₁₀H₁₂ClNO₂), the expected monoisotopic mass is 213.05566 Da. chemicalbook.com Upon ionization, the molecular ion ([M]⁺) would be observed. Subsequent fragmentation would likely involve characteristic losses.

Loss of the ethoxy radical (-•OCH₂CH₃): A prominent fragment would be expected at m/z 168, corresponding to the [M - 45]⁺ acylium ion.

Loss of the ethyl group (-•CH₂CH₃): A fragment at m/z 184 corresponding to [M - 29]⁺ may be seen.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen could lead to the loss of the carboethoxy group (-•COOEt), resulting in a fragment at m/z 126.

Analysis of related N-alkylated compounds by HRMS has shown precise mass measurements consistent with their calculated molecular formulas, lending confidence to these expected fragmentation patterns. rsc.org

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. These experimentally determined values are then compared with the theoretically calculated percentages based on the molecular formula (C₁₀H₁₂ClNO₂) to confirm its elemental composition and assess its purity.

Theoretical vs. Experimental Elemental Composition

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 56.21 |

| Hydrogen (H) | 5.66 |

| Chlorine (Cl) | 16.59 |

| Nitrogen (N) | 6.55 |

An experimental result where the found percentages are within ±0.4% of the theoretical values is considered strong evidence for the compound's purity and correct elemental composition.

X-Ray Crystallography Data for this compound Remains Elusive

Despite a comprehensive search of chemical databases and scientific literature, detailed X-ray crystallographic data for the solid-state structural determination of this compound could not be located. Therefore, the presentation of a data table and an in-depth analysis of its crystal structure is not possible at this time.

The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. This information is then used to construct a detailed model of the molecular structure.

For a compound like this compound, X-ray crystallographic analysis would reveal key structural features, including:

The planarity of the chlorophenyl ring.

The conformation of the ethyl glycinate chain.

The geometry around the nitrogen atom.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the packing of molecules in the crystal lattice.

Such data is typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), to make it accessible to the scientific community. However, no deposition for this compound was found.

The absence of this data in the public domain suggests that a single-crystal X-ray diffraction study of this specific compound has either not been performed or the results have not been published in a peer-reviewed journal or deposited in a public database. Without these fundamental experimental results, a detailed discussion of its solid-state structure, including the generation of a crystallographic data table, cannot be provided.

No Publicly Available Computational Studies on this compound

Following an extensive review of publicly accessible scientific literature and chemical databases, it has been determined that specific computational and theoretical investigations for the compound this compound are not available. While the methodologies outlined in the query—including Density Functional Theory (DFT), HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, and Molecular Dynamics (MD) simulations—are standard and widely used techniques in computational chemistry, their direct application to this compound has not been documented in published research.

Searches for the compound, including by its CAS number (2521-89-3), did not yield any studies presenting data on its electronic structure, reactivity predictions, conformational stability, or intermolecular interactions. The required information to generate a scientifically accurate article with detailed research findings and data tables on the following topics does not exist in the public domain:

Computational Chemistry and Theoretical Investigations of Ethyl N 4 Chlorophenyl Glycinate

Molecular Dynamics Simulations:

Intermolecular Interactions and Solvent Effects

While general principles of these computational methods are well-established, and studies exist for structurally similar molecules, no specific data could be found for Ethyl N-(4-chlorophenyl)glycinate itself. Therefore, the generation of a detailed and scientifically accurate article adhering to the requested structure and content inclusions is not possible at this time.

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of this compound typically involves the N-alkylation of 4-chloroaniline (B138754) with ethyl chloroacetate (B1199739). This reaction is generally considered to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. Computational modeling, particularly using Density Functional Theory (DFT), allows for a thorough exploration of this proposed mechanism.

A cornerstone of computational reaction analysis is the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate and represents the critical juncture where reactants are converted into products. For the SN2 reaction between 4-chloroaniline and ethyl chloroacetate, computational models can predict the geometry and energy of the transition state.

In this transition state, the nitrogen atom of 4-chloroaniline forms a partial bond with the α-carbon of ethyl chloroacetate, while the carbon-chlorine bond is simultaneously breaking. The geometry of the transition state is typically trigonal bipyramidal around the α-carbon. Computational analysis provides key parameters such as bond lengths, bond angles, and vibrational frequencies of the transition state. The presence of a single imaginary frequency in the vibrational analysis confirms that the located structure is indeed a true transition state.

Due to the lack of specific published computational data for the reaction forming this compound, the following table presents representative data derived from computational studies on analogous SN2 reactions involving substituted anilines and α-halo esters. These values illustrate the typical parameters obtained from such analyses.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | 20 - 25 kcal/mol | The Gibbs free energy of activation, representing the energy barrier for the reaction. |

| N-C Bond Length (Å) | 2.1 - 2.3 Å | The forming bond between the aniline (B41778) nitrogen and the ester's α-carbon. |

| C-Cl Bond Length (Å) | 2.2 - 2.4 Å | The breaking bond between the α-carbon and the chlorine atom. |

| Imaginary Frequency (cm⁻¹) | -350 to -450 cm⁻¹ | The single imaginary vibrational frequency corresponding to the reaction coordinate at the transition state. |

Computational modeling is not only pivotal for understanding how a reaction proceeds but also for predicting its outcome and selectivity. In the synthesis of this compound, a potential side reaction is the dialkylation of the aniline nitrogen, leading to the formation of a tertiary amine. Computational studies can assess the likelihood of this and other side reactions by comparing the activation barriers of the competing pathways.

The primary N-alkylation to form the desired secondary amine, this compound, is generally favored. Computational models can quantify this preference by calculating the Gibbs free energy of activation for both the first and second alkylation steps. Typically, the activation barrier for the second alkylation is higher due to increased steric hindrance and altered electronic properties of the secondary amine compared to the starting primary amine.

Furthermore, computational methods can predict the regioselectivity of reactions. While the primary reaction site on 4-chloroaniline is the nitrogen atom, computational analysis can confirm that C-alkylation of the aromatic ring is energetically far less favorable. By calculating the energies of the potential intermediates and transition states for both N-alkylation and C-alkylation, a clear preference for the desired N-alkylation can be established.

The following table provides a hypothetical comparison of calculated activation energies for competing reaction pathways in the synthesis of this compound, illustrating how computational chemistry can predict reaction selectivity.

| Reaction Pathway | Predicted Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|

| Primary N-alkylation | 22.5 | Major Product: this compound |

| Secondary N-alkylation (Dialkylation) | 28.0 | Minor Product |

| C-alkylation (ortho) | > 35 | Trace or No Product |

| C-alkylation (meta) | > 40 | Trace or No Product |

Note: The data in this table are illustrative and intended to demonstrate the predictive capabilities of computational chemistry. They are based on general principles of reactivity and selectivity in related systems.

Through such detailed computational investigations, a comprehensive understanding of the reaction mechanism for the synthesis of this compound can be achieved, guiding experimental efforts to optimize reaction conditions and maximize the yield of the desired product.

Biological Activity and Pharmacological Potential of Ethyl N 4 Chlorophenyl Glycinate and Its Derivatives

Role as a Key Intermediate in Bioactive Compound Synthesis

The reactivity of Ethyl N-(4-chlorophenyl)glycinate makes it a versatile starting material for the synthesis of several classes of bioactive molecules. Its strategic importance lies in its ability to be transformed into key precursors for sydnones, thiazoles, and isoindole-based structures.

This compound is a fundamental building block in the synthesis of 3-(4-chlorophenyl)sydnone (B14748537), a mesoionic compound that is a precursor to various derivatives with antimicrobial properties. The synthetic pathway involves a multi-step process, including hydrolysis, nitrosation, and cyclization.

The initial step in the synthesis of sydnone (B8496669) derivatives from this compound is its hydrolysis to N-(4-chlorophenyl)glycine. This reaction is typically carried out by heating the ester with a base, such as sodium hydroxide (B78521), in a mixture of water and ethanol (B145695). Subsequent acidification of the reaction mixture yields the crystalline N-(4-chlorophenyl)glycine. researchgate.net

The resulting N-(4-chlorophenyl)glycine is then converted to [(4-chlorophenyl)(nitroso)amino]acetic acid. This is achieved through a nitrosation reaction, where a solution of sodium nitrite (B80452) in water is added dropwise to an ice-cooled solution of N-(4-chlorophenyl)glycine. The product is then precipitated by the addition of a strong acid, such as concentrated hydrochloric acid. researchgate.net

Synthesis of N-(4-chlorophenyl)glycine and its Nitroso Derivative

| Step | Reactants | Reagents | Product |

| 1. Hydrolysis | This compound | Sodium hydroxide, Water, Ethanol, Hydrochloric acid | N-(4-chlorophenyl)glycine |

| 2. Nitrosation | N-(4-chlorophenyl)glycine | Sodium nitrite, Water, Hydrochloric acid | [(4-chlorophenyl)(nitroso)amino]acetic acid |

The [(4-chlorophenyl)(nitroso)amino]acetic acid is subsequently cyclized to form the mesoionic ring system of 3-(4-chlorophenyl)sydnone. This intramolecular dehydration is commonly effected by treating the nitroso-amino acid with a dehydrating agent like acetic anhydride (B1165640). The reaction is typically stirred at room temperature for an extended period in the dark, and the product is isolated by pouring the reaction mixture into cold water. researchgate.netnih.gov This method is a modification of the original synthesis of sydnones discovered by Earl and Mackney in 1935. organic-chemistry.org

3-(4-chlorophenyl)sydnone can be further functionalized to produce derivatives with enhanced biological activities. For instance, the introduction of a sulfonamide group can lead to compounds with potential antimicrobial properties. wikipedia.orgrsc.org The synthesis of such derivatives often involves the chlorosulfonation of the sydnone ring, followed by condensation with various amines to yield a library of sulfonamide-sydnone hybrids. wikipedia.org These compounds have been shown to exhibit a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. wikipedia.org

Similarly, acylation of the sydnone ring can lead to acetamide (B32628) derivatives. For example, 4-acetyl-3-(4-chlorophenyl)sydnone can be synthesized by treating 3-(4-chlorophenyl)sydnone with glacial acetic acid in the presence of a catalyst like phosphorus pentoxide. researchgate.net These acetylated sydnones can then serve as intermediates for the synthesis of chalcone-containing sydnone derivatives, which have also been investigated for their antibacterial and anti-inflammatory activities. researchgate.net Sydnone derivatives have been screened for their antimicrobial activities against various bacteria and fungi. documentsdelivered.comrsc.org Research has also explored the anti-inflammatory and antiviral properties of sulfonamide-sydnone hybrids. epa.gov

Examples of Sydnone Derivatives and their Potential Activities

| Sydnone Derivative | Functional Group | Potential Biological Activity |

| Sulfonamide-sydnone hybrids | Sulfonamide | Antimicrobial wikipedia.orgmasterorganicchemistry.com, Anti-inflammatory epa.gov, Antiviral epa.gov |

| Acetamide-sydnone derivatives | Acetamide/Chalcone | Antibacterial researchgate.net, Anti-inflammatory researchgate.net |

This compound can serve as a building block for the synthesis of thiazole (B1198619) derivatives, a class of heterocyclic compounds known for their wide range of pharmaceutical applications. The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. organic-chemistry.orgwikipedia.org

To utilize this compound in a Hantzsch-type synthesis, it would first need to be converted into a suitable α-amino ketone derivative. A plausible synthetic route could involve the Dakin-West reaction, where the N-acyl-amino acid (obtained from the hydrolysis of the starting ester) is treated with an acid anhydride in the presence of a base to form an α-acylamino ketone. Subsequent deacylation would yield the desired α-amino ketone, which can then react with a thiouronium salt or a similar reagent to form the 2-aminothiazole (B372263) ring. The resulting 2-amino-4-(4-chlorophenyl)thiazole derivatives can be further modified to explore their therapeutic potential, including as anticancer agents. researchgate.net

The core structure of this compound can also be envisioned as a precursor for the synthesis of isoindole-based compounds, which have applications as chemosensors for metal ion detection. A potential synthetic strategy involves the intramolecular cyclization of an N-aryl glycine (B1666218) derivative.

A feasible approach would be the conversion of this compound into a suitable derivative that can undergo intramolecular cyclization. For instance, the glycine ester could be reacted with phthalic anhydride to form the corresponding N-phthaloyl derivative. Subsequent reduction of one of the carbonyl groups of the phthalimide (B116566) moiety, for example using a selective reducing agent, could lead to a hydroxy-isoindolinone intermediate. A patent describes the synthesis of 2-(4-chlorophenyl)-3-hydroxy-isoindolin-1-one from 2-(4-chlorophenyl)phthalimide. youtube.com This intermediate could then be further elaborated to introduce fluorophores or chromophores, creating a chemo-sensor capable of detecting specific metal ions through changes in its optical properties.

Precursor to Sydnone Derivatives with Antimicrobial Activity

Investigation of Potential Therapeutic Targets

The therapeutic potential of a compound is often explored by investigating its interactions with specific biological targets, such as enzymes and receptors.

Derivatives of ethyl glycinate (B8599266) have been the subject of various enzyme inhibition studies to explore their therapeutic potential. Research has been conducted on novel N-substituted sulfonyl amides, which include glycinate structures, for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II, which are established drug targets. nih.gov The inhibition effects of these compounds were determined by monitoring the esterase activity of the hCA enzymes. nih.gov

In other studies, derivatives have been synthesized and evaluated for their ability to inhibit α-glucosidase and α-amylase, two key enzymes involved in carbohydrate metabolism and targeted in the management of diabetes. researchgate.net Kinetic analysis of one potent derivative from a series of cinnamic acid magnolol (B1675913) compounds indicated that it acted as a reversible and mixed-type inhibitor against both α-glucosidase and α-amylase. researchgate.net While the broader class of glycinate derivatives is being investigated, specific enzyme inhibition data for this compound itself is not detailed in the available literature.

The phenylglycine scaffold, which is the core of this compound, is known to interact with various receptors. A series of phenylglycine derivatives have been investigated for their activity at metabotropic glutamate (B1630785) receptors (mGluRs), which are G-protein-coupled receptors involved in modulating synaptic transmission and neuronal excitability. nih.govscispace.com

These studies utilized receptor binding assays to determine the potency of the compounds. The antagonist activity at mGluRs linked to phosphoinositide (PI) hydrolysis was assessed by measuring the accumulation of [³H]-inositol-monophosphate in neonatal rat cortical slices. nih.govscispace.com For mGluRs negatively coupled to adenylyl cyclase, activity was determined by measuring the accumulation of [³H]-cyclic AMP in adult rat cortical slices. nih.govscispace.com Through these assays, researchers identified several phenylglycine derivatives as antagonists of mGluR activity. nih.gov For example, (+)-alpha-methyl-4-carboxyphenylglycine (M4CPG) and (RS)-alpha-ethyl-4-carboxyphenylglycine (E4CPG) were found to be the most active antagonists in the PI hydrolysis assay. scispace.com These binding assays are critical for identifying which receptor subtypes a compound interacts with and for quantifying the affinity and functional effect of that interaction. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By making systematic modifications to a molecule, researchers can identify the key chemical features responsible for its pharmacological effects.

The biological activity of phenylglycine derivatives can be significantly altered by modifying the substituents on the phenyl ring or the glycine backbone. nih.govrsc.org

Studies on the interaction of phenylglycine derivatives with metabotropic glutamate receptors (mGluRs) have provided detailed SAR insights. Researchers synthesized and tested a series of twelve derivatives, revealing that substitutions on the phenyl ring and the α-carbon of the glycine moiety directly impact antagonist potency. nih.govscispace.com A clear rank order of potency was established, with compounds like (+)-α-methyl-4-carboxyphenylglycine (M4CPG) showing high activity, indicating that the presence and position of carboxyl and methyl groups are critical for receptor interaction. scispace.com The compound (RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG) was found to be a particularly effective antagonist against adenylyl cyclase-coupled mGluRs. scispace.com These findings demonstrate that even minor structural changes can lead to discrimination between different groups of metabotropic glutamate receptors. nih.gov

Further SAR studies have been conducted on complex natural products containing phenylglycine units. In a study on feglymycin, an antiviral and antibacterial peptide, an "Ala-scan" was performed where amino acid residues were systematically replaced with alanine (B10760859). rsc.org Replacing a D-Dpg (D-diphenylglycine) residue with D-Ala resulted in a 4- to 16-fold decrease in the minimum inhibitory concentration (MIC), signifying a substantial increase in antibacterial activity. rsc.org Similarly, for the antibiotic ramoplanin, substituting the hydroxyphenylglycine (Hpg) residues with alanine led to a significant decrease in MIC, highlighting the crucial role of the phenylglycine side chain in its mechanism of action. rsc.org

In the development of new anticonvulsant candidates, a series of new phenylglycinamide derivatives with hybrid structures were synthesized. mdpi.com These studies involved creating various substitutions on the phenyl ring of the phenylglycine moiety, including dichloro, trifluoromethyl, and phenoxy groups, to evaluate how these changes affected antiseizure activity. mdpi.com

The collective findings from these studies underscore the importance of substituent modifications. The steric and electronic properties of different functional groups on the phenylglycine scaffold are key determinants of biological activity, whether it is receptor antagonism or antimicrobial efficacy. nih.govrsc.org

Interactive Data Table: SAR Findings for Phenylglycine Derivatives

| Parent Compound/Class | Modification | Biological Target/Assay | Observed Effect on Activity | Reference |

| Phenylglycine | Add α-methyl and 4-carboxy group ((+)-M4CPG) | mGluRs (PI Hydrolysis) | Potent antagonist activity | nih.gov, scispace.com |

| Phenylglycine | Add α-methyl and 3-carboxymethyl group (M3CMPG) | mGluRs (Adenylyl Cyclase) | Potent antagonist activity | scispace.com |

| Feglymycin Derivative | Replace D-Dpg with D-Ala | Antibacterial (MIC) | 4-16x increase in potency | rsc.org |

| Ramoplanin Derivative | Replace Hpg with Ala | Antibacterial (MIC) | 13-74x increase in potency | rsc.org |

| Phenylglycinamide | Varied phenyl ring substitutions (e.g., -Cl, -CF3) | Anticonvulsant (Rodent Models) | Varied antiseizure efficacy | mdpi.com |

Advanced Research Techniques and Methodologies Applied to Ethyl N 4 Chlorophenyl Glycinate

Chromatographic Techniques

Chromatography is indispensable for separating Ethyl N-(4-chlorophenyl)glycinate from reactants, byproducts, and impurities. The choice of technique depends on the specific analytical goal, from routine monitoring to high-throughput purification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying this compound. A reverse-phase HPLC (RP-HPLC) approach is typically employed, leveraging the compound's moderate polarity. In this method, the stationary phase is nonpolar, while the mobile phase is a more polar solvent mixture.

A typical HPLC method for a structurally related compound, Ethyl N-(4-chlorophenyl)-2-oxoglycinate, utilizes a specialized reverse-phase column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com This acid helps to suppress the ionization of any residual acidic or basic groups, leading to sharper, more symmetrical peaks. For applications requiring compatibility with mass spectrometry (MS), a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detector | UV-Vis |

| Application | Purity assessment, quantification, impurity isolation |

This table is based on methods for a closely related compound and represents a typical starting point for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively low volatility and potential for thermal degradation in the GC inlet. Therefore, derivatization is a common strategy to increase its volatility and thermal stability. A prevalent technique involves converting the secondary amine group into a less polar and more volatile derivative.

For instance, similar amino acid compounds are often derivatized with reagents like ethyl chloroformate to produce N-ethoxycarbonyl derivatives, which are amenable to GC-MS analysis. nih.gov This process allows for the separation of the derivatized compound on a standard GC column and its subsequent detection and identification by mass spectrometry. The mass spectrum provides crucial structural information, with characteristic fragmentation patterns confirming the identity of the analyte. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of the synthesis of this compound. A common synthesis route involves the reaction of 4-chloroaniline (B138754) with an ethyl chloroacetate (B1199739). researchgate.net

To monitor this reaction, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel, a polar stationary phase). The plate is then developed in a solvent system (mobile phase) of appropriate polarity, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The reactants and the product will have different affinities for the stationary and mobile phases, leading to different Retention Factor (Rf) values.

As the reaction proceeds, TLC analysis will show the gradual disappearance of the reactant spots (4-chloroaniline and ethyl chloroacetate) and the appearance of a new spot corresponding to the more nonpolar product, this compound. This allows for a qualitative assessment of reaction completion.

Table 2: Predicted TLC Behavior for Synthesis Monitoring

| Compound | Expected Relative Polarity | Expected Rf Value |

|---|---|---|

| 4-chloroaniline (reactant) | High | Low |

| This compound (product) | Low | High |

Rf values are relative and depend on the specific mobile phase composition.

Supercritical Fluid Chromatography (SFC) for Purification of Complex Mixtures

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to HPLC for the purification of pharmaceutical compounds, including those found in complex discovery chemistry mixtures. chromatographytoday.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. waters.comamericanpharmaceuticalreview.com

This technique offers significant advantages over traditional preparative HPLC, including faster separation times due to the low viscosity of the supercritical fluid, reduced consumption of organic solvents, and quicker post-purification sample processing because the CO2 simply evaporates. chromatographytoday.com For a compound like this compound, SFC would be particularly advantageous for rapid, small-to-medium scale purification, yielding a high-purity product with a lower environmental impact. shimadzu.com The efficiency of SFC can be three to four times greater than that of reverse-phase HPLC for equivalent purity and recovery. chromatographytoday.com

Spectroscopic Analytical Methods

Spectroscopic methods are used to probe the electronic and structural properties of this compound, providing both qualitative and quantitative information.

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of this compound and for determining its concentration in solution. The molecule possesses chromophores—specifically the chlorophenyl group—that absorb light in the UV region.

The UV-Vis spectrum arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the expected electronic transitions would be π → π* transitions associated with the aromatic ring. The presence of the chlorine atom and the amino ester group will influence the exact wavelength of maximum absorbance (λmax). Theoretical studies on similar molecules are often used to help interpret the experimental spectrum. researchgate.net